

## AT9283: A Multi-Targeted Kinase Inhibitor for Myeloproliferative Disorder Research

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

AT9283 is a potent, multi-targeted small molecule inhibitor with significant therapeutic potential in the research of myeloproliferative neoplasms (MPNs).[1][2] Constitutively activated Janus kinase 2 (JAK2), particularly the JAK2 V617F mutation, is a primary pathogenic driver in a majority of MPN cases, making it a key therapeutic target.[1][3] AT9283 distinguishes itself by not only potently inhibiting JAK2 and its common mutations but also targeting Aurora kinases A and B, which are crucial regulators of mitosis and are often overexpressed in hematological malignancies.[1][4] This dual mechanism of action, inhibiting both the primary proliferative signaling pathway and the machinery of cell division, suggests a combinatorial therapeutic efficacy within a single agent.[1] This technical guide provides a comprehensive overview of AT9283, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

# Core Data Summary In Vitro Kinase Inhibition

**AT9283** has demonstrated potent inhibitory activity against several key kinases implicated in cancer pathogenesis. The half-maximal inhibitory concentrations (IC50) are summarized below.



Kinase Target	IC50 (nM)	Reference(s)
JAK2	1.2	[1]
JAK3	1.1	[1]
Aurora A	~3	[4][5]
Aurora B	~3	[4][5]
ABL1 (T315I mutant)	4	[4]
Wild-type ABL1	110	[4]

#### **Cellular Activity in Myeloproliferative Disorder Models**

**AT9283** has shown significant anti-proliferative and pro-apoptotic effects in various MPN-relevant cell lines.

Cell Line	Key Features	Effect of AT9283	Reference(s)
HEL	JAK2 V617F homozygous	Potent inhibition of proliferation and JAK2-related signaling.	[3]
SET-2	JAK2 V617F	Inhibition of cell growth through JAK inhibition.	[3]
Ba/F3-ETV6-JAK2	ETV6-JAK2 fusion	Potent inhibition of proliferation.	[6]

#### **Clinical Trial Data in Myelofibrosis**

A Phase I/II clinical trial (NCT00522990) investigated the safety and efficacy of **AT9283** in patients with relapsed/refractory leukemias or myelofibrosis.[1][7][8]



Parameter	Finding	Reference(s)
Maximum Tolerated Dose (MTD)	324 mg/m²/72h continuous intravenous infusion	[1][2]
Dose-Limiting Toxicities (DLTs)	Myocardial infarction, hypertension, cardiomyopathy, tumor lysis syndrome, pneumonia, multiorgan failure	[1][2]
Clinical Activity in Myelofibrosis	Transient reductions in hepatosplenomegaly, but no sustained evidence of treatment benefit.	[1]

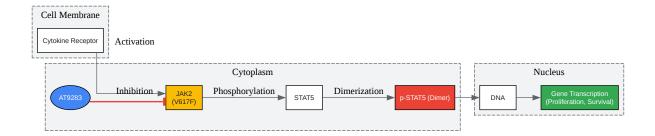
### **Signaling Pathways and Mechanism of Action**

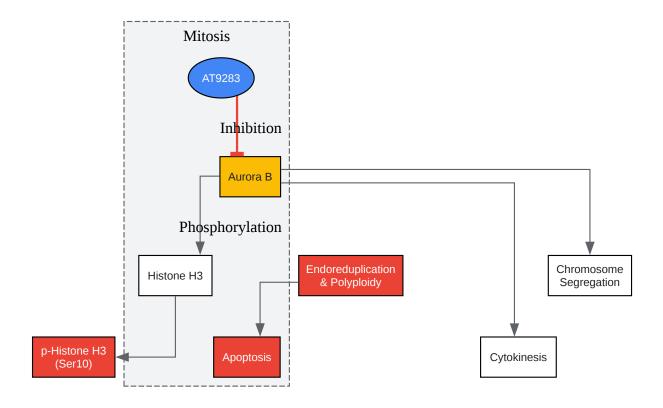
**AT9283** exerts its anti-neoplastic effects through the dual inhibition of the JAK/STAT signaling pathway and the Aurora kinase-mediated cell cycle regulation.

#### **JAK2/STAT5** Signaling Pathway Inhibition

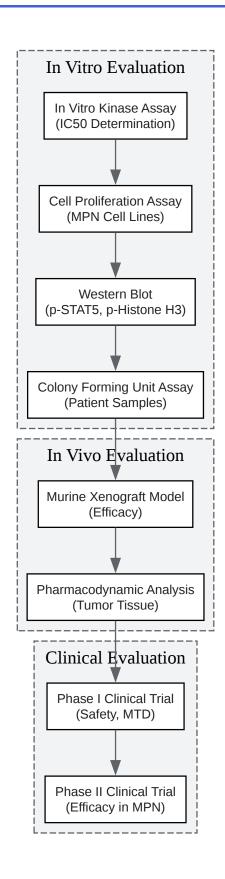
Constitutive activation of JAK2 in MPNs leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation and survival. **AT9283** directly inhibits JAK2, thereby preventing the phosphorylation of STAT5 and blocking this critical pro-survival signaling cascade.[3]











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